molecular formula C21H22F2N2OS B2500555 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226455-23-7

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2500555
CAS No.: 1226455-23-7
M. Wt: 388.48
InChI Key: JGRAFWFZMUWRNL-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of difluoromethoxy, isobutylthio, and p-tolyl groups attached to an imidazole ring, which contributes to its distinctive properties.

Preparation Methods

The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and other reagents under acidic or basic conditions.

    Introduction of substituents: The difluoromethoxy, isobutylthio, and p-tolyl groups can be introduced through various organic reactions such as nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various derivatives with modified functional groups.

Scientific Research Applications

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole can be compared with other similar compounds, such as:

    1-(4-(trifluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole: This compound has a methylthio group instead of an isobutylthio group, which can affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2OS/c1-14(2)13-27-21-24-12-19(16-6-4-15(3)5-7-16)25(21)17-8-10-18(11-9-17)26-20(22)23/h4-12,14,20H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRAFWFZMUWRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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